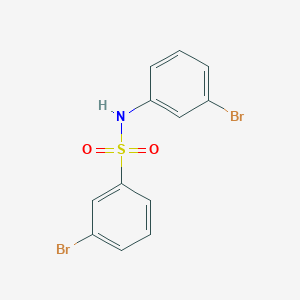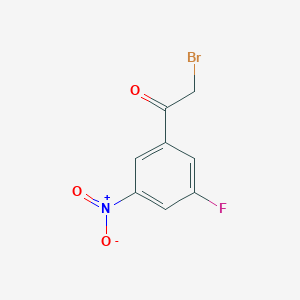
(R)-3,3-Difluoropiperidin-4-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3,3-Difluoropiperidin-4-ol hydrochloride is a chemical compound with significant interest in various scientific fields. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of two fluorine atoms at the 3-position and a hydroxyl group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3-Difluoropiperidin-4-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of piperidine derivatives followed by hydroxylation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The hydroxylation step can be achieved using oxidizing agents like osmium tetroxide or hydrogen peroxide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of ®-3,3-Difluoropiperidin-4-ol hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, including crystallization and recrystallization, are crucial to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
®-3,3-Difluoropiperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a difluoropiperidine derivative.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted piperidine derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
®-3,3-Difluoropiperidin-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ®-3,3-Difluoropiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluoropiperidine: Lacks the hydroxyl group, making it less versatile in hydrogen bonding interactions.
4-Hydroxypiperidine: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
3-Fluoropiperidine: Contains only one fluorine atom, leading to different steric and electronic effects.
Uniqueness
®-3,3-Difluoropiperidin-4-ol hydrochloride is unique due to the combination of fluorine atoms and a hydroxyl group, which provides a distinct set of chemical properties. This combination allows for specific interactions in biological systems and enhances its utility in various applications.
Propriétés
Formule moléculaire |
C5H10ClF2NO |
|---|---|
Poids moléculaire |
173.59 g/mol |
Nom IUPAC |
(4R)-3,3-difluoropiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)3-8-2-1-4(5)9;/h4,8-9H,1-3H2;1H/t4-;/m1./s1 |
Clé InChI |
LJCFIXWIHGQCPA-PGMHMLKASA-N |
SMILES isomérique |
C1CNCC([C@@H]1O)(F)F.Cl |
SMILES canonique |
C1CNCC(C1O)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12444944.png)
![4-butoxy-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}benzamide](/img/structure/B12444963.png)
![3-{4-Methoxy-3-[(3-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B12444965.png)

